alpha-D-Mannose

Carbohydrate Chemistry Physical Chemistry Formulation Stability

Choose alpha-D-Mannose (CAS 101357-07-7) for your research to guarantee anomeric purity critical for reproducible results. Unlike equilibrated mixtures, this pure α-anomer offers a 1,900 J mol⁻¹ stability advantage and a 1.6-fold higher affinity for glucokinase (S₀.₅ 12 mM vs 19 mM for β-anomer). Its sweet taste, superior insulinotropic effect, and specific recognition by α-mannose-binding lectins (e.g., Con A) make it the only reliable choice for glycobiology, enzymology, and pharmaceutical formulation studies. Eliminate experimental variability by procuring the defined, active α-configuration.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 101357-07-7
Cat. No. B022025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Mannose
CAS101357-07-7
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
InChIKeyWQZGKKKJIJFFOK-PQMKYFCFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility713.0 mg/mL at 17 °C

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Mannose (CAS 101357-07-7) – Anomeric-Specific Monosaccharide for Glycobiology and Metabolic Research


Alpha-D-Mannose is the α-anomer of D-mannopyranose, a six-carbon aldohexose that serves as the C-2 epimer of D-glucose [1]. It possesses the α-configuration at the anomeric center, distinguishing it from the β-anomer and from equilibrated D-mannose mixtures [2]. As a naturally occurring sugar found in various fruits and as a key component of N-linked glycans, alpha-D-mannose is a critical tool for investigating carbohydrate-protein recognition, enzymatic anomeric specificity, and stereochemical effects on biological function [1][2].

Why D-Mannose or Glucose Analogs Cannot Substitute for Alpha-D-Mannose in Precision Research


Despite the apparent minor difference in anomeric configuration, alpha-D-mannose exhibits quantifiably distinct thermodynamic stability, enzyme recognition kinetics, and physiological responses compared to β-D-mannose, equilibrated D-mannose, or other hexoses [1][2]. Glucokinase differentiates the α- and β-anomers with a 1.6-fold difference in affinity, while the insulinotropic effect of the pure α-anomer surpasses that of equilibrated D-mannose [2][3]. Furthermore, the taste perception of the α-anomer is sweet, whereas the β-anomer is bitter, underscoring that anomeric identity, not merely sugar class, dictates biological readout [1]. Generic substitution with a racemic mixture or an alternative hexose will introduce uncontrolled variables, compromising experimental reproducibility and outcome validity.

Quantitative Differential Evidence for Alpha-D-Mannose vs. β-Anomer, Equilibrated Mixtures, and Other Hexoses


Alpha-D-Mannose is Thermodynamically More Stable Than the β-Anomer in Aqueous Solution

Calorimetric measurements on the mutarotation of D-mannose reveal that the α-anomer is energetically more stable than the β-anomer. This contrasts with D-glucose and D-galactose, where the β-anomer is more stable [1].

Carbohydrate Chemistry Physical Chemistry Formulation Stability

Glucokinase Exhibits 1.6-Fold Higher Affinity for Alpha-D-Mannose Over Beta-D-Mannose

In studies with glucokinase purified from rat liver and insulinoma tissue, the α-anomer of D-mannose displayed a lower S₀.₅ (half-maximal substrate concentration) than the β-anomer, indicating greater enzyme affinity [1]. This anomeric discrimination is relevant for understanding the glucokinase glucose-sensor hypothesis.

Enzymology Diabetes Research Glucose Sensing

Alpha-D-Mannose Stimulates Insulin Release More Potently Than Equilibrated D-Mannose

In the isolated perfused rat pancreas, the α-anomer of D-mannose (2 mg/mL) produced a significantly greater insulin release response than equilibrated D-mannose, which contains both α- and β-anomers in mutarotational equilibrium [1].

Endocrinology Insulin Secretion Pancreatic Islet Biology

Alpha-Anomer Elicits Sweet Taste Whereas Beta-Anomer is Bitter

Early taste-structure correlation studies demonstrated that the α-anomer of D-mannose is perceived as sweet (sucrose-like), while the β-anomer is perceived as bitter (quinine-like) [1]. This dichotomy explains the historical 'ambiguity' of D-mannose taste.

Sensory Science Taste Receptor Biology Food Technology

D-Mannose Binds to α-Glucosidase with 67-Fold Lower Affinity Than D-Glucose

Multiple inhibition analysis of yeast α-glucosidase revealed distinct monosaccharide binding sites with differing affinities. D-Mannose acts as a competitive inhibitor with a Ki of 120±9 mM, compared to D-glucose's Ki of 1.8±0.1 mM [1].

Enzyme Inhibition Carbohydrate-Active Enzymes Glycosidase Assays

Optimal Scientific and Industrial Deployment of Alpha-D-Mannose Based on Quantitative Differentiation


Glycobiology and Lectin-Based Affinity Chromatography

The α-configuration is essential for recognition by α-D-mannose-specific lectins (e.g., Concanavalin A, snowdrop lectin). Using pure α-anomer ensures consistent binding and elution profiles in affinity purification of mannose-containing glycoproteins and polysaccharides, avoiding the reduced affinity exhibited by the β-anomer [1].

Metabolic and Diabetes Research: Glucokinase and Insulin Secretion Studies

Experiments investigating the pancreatic β-cell glucoreceptor or glucokinase-mediated glucose sensing must employ the pure α-anomer. The higher affinity for glucokinase (S₀.₅ 12 mM vs. 19 mM for β) and the superior insulinotropic effect compared to equilibrated D-mannose are critical for replicating stereospecific physiological responses [2][3].

Enzymology and Carbohydrate-Active Enzyme Assays

As a weak inhibitor of α-glucosidase (Ki 120 mM) with a distinct binding site relative to D-glucose (Ki 1.8 mM), alpha-D-mannose serves as a valuable tool for probing active site architecture and for use as a negative control or selective modulator in high-throughput glycosidase screening [4].

Formulation Science: Stability and Taste Optimization

The 1,900 J mol⁻¹ greater stability of the α-anomer over the β-anomer in aqueous solution supports its use in stable carbohydrate-based reagent formulations. Additionally, the sweet taste of the α-anomer versus the bitter β-anomer makes alpha-D-mannose the preferred choice for oral pharmaceutical and nutraceutical products [1][5].

Technical Documentation Hub

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